molecular formula C10H8FN B027390 2-(4-Fluorophenyl)-1H-pyrrole CAS No. 110319-94-3

2-(4-Fluorophenyl)-1H-pyrrole

Cat. No. B027390
M. Wt: 161.18 g/mol
InChI Key: LCOFHYTVTLZQJC-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “2-(4-Fluorophenyl)-1H-pyrrole” would consist of a pyrrole ring attached to a 4-fluorophenyl group. The exact structure would depend on the specific orientation and configuration of these groups .


Chemical Reactions Analysis

The chemical reactions of “2-(4-Fluorophenyl)-1H-pyrrole” would depend on the specific conditions and reagents used. Pyrrole compounds are known to undergo a variety of chemical reactions, including electrophilic substitution and oxidation .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(4-Fluorophenyl)-1H-pyrrole” would depend on its specific structure. Factors that could influence these properties include the presence of the fluorine atom and the aromaticity of the pyrrole and phenyl groups .

Scientific Research Applications

  • Anticancer Potential : A derivative, 4-chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one, has potential as a lead compound for developing new anti-cancer drugs (Murthy et al., 2017).

  • Anti-inflammatory Activity : The anti-inflammatory activity of 2-(4-fluorophenyl)-1H-pyrroles is associated with inhibiting the cyclooxygenase-2 (COX2) enzyme (Wilkerson et al., 1995).

  • Anti-HIV Properties : Modified 2-(4-fluorophenyl)-1H-pyrrole scaffolds have shown significant antiviral potencies against HIV-1 with low toxicity (Liu et al., 2016).

  • Effectiveness in Arthritis Model : These compounds are active in the rat adjuvant arthritis model, particularly the 2-halo derivatives (Wilkerson et al., 1994).

  • Supramolecular Chemistry : Derivatives can form dimers and supramolecular arrangements, showing potential in the field of materials science (Gomes et al., 2011).

  • Antimycobacterial Agent : Certain derivatives like 1-(4-fluorophenyl)-2-ethyl-3-(thiomorpholin-4-yl)methyl-5-(4-methylphenyl)-1H-pyrrole have shown promise as antimycobacterial agents (Biava et al., 2009).

  • Electrochromic Device Applications : The copolymer with 3,4-ethylene dioxythiophene has been used in electrochromic devices due to its color-changing properties (Türkarslan et al., 2007).

  • Cholesterol Biosynthesis Inhibition : The 2-(4-fluorophenyl)-5-isopropyl derivative shows significant activity in inhibiting cholesterol biosynthesis (Roth et al., 1990).

  • Synthesis of Selective COX-2 Inhibitors : It's used in synthesizing COX-2 inhibitors, important for treating inflammation and pain (Saemian et al., 2007).

  • Chemical Properties and Structural Studies : Research has also been conducted on its chemical properties, crystal structure, and directing effects due to the fluorine atom (Faigl et al., 1998); (Santos & Silva, 2010); (Thaher et al., 2009).

Safety And Hazards

The safety and hazards associated with “2-(4-Fluorophenyl)-1H-pyrrole” would depend on its specific properties. As with all chemicals, appropriate safety precautions should be taken when handling this compound .

Future Directions

The future directions for research on “2-(4-Fluorophenyl)-1H-pyrrole” could include further studies on its synthesis, properties, and potential applications. For example, it could be interesting to explore its potential biological activities and uses in medicine .

properties

IUPAC Name

2-(4-fluorophenyl)-1H-pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FN/c11-9-5-3-8(4-6-9)10-2-1-7-12-10/h1-7,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCOFHYTVTLZQJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=C1)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Fluorophenyl)-1H-pyrrole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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